molecular formula C20H13Cl2N3OS2 B4724414 N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B4724414
M. Wt: 446.4 g/mol
InChI Key: AYYIAFQZGZAPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is a chemical compound that has been synthesized for research purposes. It is commonly referred to as DCPA and has been studied extensively for its potential applications in the field of biochemistry and pharmacology. The purpose of

Scientific Research Applications

DCPA has been studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have antifungal and antimicrobial properties, making it a potential candidate for the development of new drugs. In addition, DCPA has been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.

Mechanism of Action

The mechanism of action of DCPA involves its interaction with various enzymes and proteins in the body. It has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, leading to an increase in the levels of acetylcholine in the brain. It has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
DCPA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. It has also been shown to have antifungal and antimicrobial properties, which can be useful in the treatment of infections. In addition, DCPA has been shown to have antioxidant properties, which can help protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

DCPA has several advantages for use in lab experiments. It is a highly pure and well-characterized compound, which makes it easy to use in experiments. It has also been extensively studied for its potential applications, which can provide a basis for further research. However, there are also some limitations to the use of DCPA in lab experiments. It has limited solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on different enzymes and proteins can be complex and difficult to interpret.

Future Directions

There are several future directions for research on DCPA. One area of interest is the development of new drugs based on the structure of DCPA. Its inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase make it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of DCPA as a fluorescent probe for the detection of thiols in biological samples. This could have applications in the diagnosis and treatment of various diseases. Finally, further studies are needed to better understand the biochemical and physiological effects of DCPA and its potential applications in the field of biochemistry and pharmacology.
Conclusion:
In conclusion, N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is a chemical compound that has been synthesized for research purposes. It has been extensively studied for its potential applications in the field of biochemistry and pharmacology. Its inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase make it a potential candidate for the development of new drugs for the treatment of neurological disorders. Its antifungal and antimicrobial properties make it a potential candidate for the development of new drugs for the treatment of infections. Further research is needed to better understand the biochemical and physiological effects of DCPA and its potential applications in the field of biochemistry and pharmacology.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3OS2/c21-14-7-4-8-15(18(14)22)25-16(26)10-28-20-17-13(12-5-2-1-3-6-12)9-27-19(17)23-11-24-20/h1-9,11H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYIAFQZGZAPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
Reactant of Route 2
N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
Reactant of Route 4
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N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dichlorophenyl)-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

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